molecular formula C7H14Cl2FN2O2P B1242232 trans-5-Fluorocyclophosphamide CAS No. 78542-60-6

trans-5-Fluorocyclophosphamide

Cat. No.: B1242232
CAS No.: 78542-60-6
M. Wt: 279.07 g/mol
InChI Key: PBDYZVRPUSRBCR-MLXNANBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Important Note: trans-5-Fluorocyclophosphamide is a research compound. The following description is based on the well-documented properties of its conceptual parent compounds, cyclophosphamide and 5-fluorouracil. This compound is a chemical of interest in oncology and pharmacology research. It is conceived as a hybrid molecule combining the structural features of two classic chemotherapeutic agents: cyclophosphamide, an alkylating agent, and 5-fluorouracil, an antimetabolite. Cyclophosphamide is a nitrogen mustard alkylating agent that requires metabolic activation in the liver to produce active metabolites such as phosphoramide mustard and acrolein . These metabolites cause cross-linking of DNA strands, which inhibits DNA synthesis and leads to cell death . 5-Fluorouracil, on the other hand, functions primarily as an antimetabolite. Following intracellular conversion, it inhibits thymidylate synthase, a key enzyme in DNA replication, and can also be misincorporated into RNA and DNA, disrupting normal nucleic acid function . The proposed value of this compound for researchers lies in exploring the potential synergistic cytotoxic effects of integrating these two distinct mechanisms of action into a single molecule. Studies could focus on its metabolism, cellular uptake, and cytotoxic efficacy against various cancer cell lines, as well as its potential to overcome drug resistance. Researchers are advised to conduct thorough investigations to empirically determine this compound's specific properties, mechanism of action, and stability. Handling Note: As with related compounds, this material should be handled with extreme care using appropriate personal protective equipment. It is intended for use by trained laboratory personnel only. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78542-60-6

Molecular Formula

C7H14Cl2FN2O2P

Molecular Weight

279.07 g/mol

IUPAC Name

(2S,5R)-N,N-bis(2-chloroethyl)-5-fluoro-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C7H14Cl2FN2O2P/c8-1-3-12(4-2-9)15(13)11-5-7(10)6-14-15/h7H,1-6H2,(H,11,13)/t7-,15+/m1/s1

InChI Key

PBDYZVRPUSRBCR-MLXNANBUSA-N

SMILES

C1C(COP(=O)(N1)N(CCCl)CCCl)F

Isomeric SMILES

C1[C@H](CO[P@@](=O)(N1)N(CCCl)CCCl)F

Canonical SMILES

C1C(COP(=O)(N1)N(CCCl)CCCl)F

Other CAS No.

78542-60-6

Synonyms

2-(di-(2-chloroethyl)amino)tetrahydro-5-fluoro-2H-1,3,2-oxazaphosphorine 2-oxide
5-fluorocyclophosphamide
cis-5-fluorocyclophosphamide
trans-5-fluorocyclophosphamide

Origin of Product

United States

Chemical Synthesis and Stereoselective Approaches for Trans 5 Fluorocyclophosphamide

Synthetic Routes and Methodologies for Oxazaphosphorine Ring Formation

The fundamental structure of cyclophosphamide (B585) is the 1,3,2-oxazaphosphorine ring. The development of this class of compounds was based on the principle of converting a highly reactive nitrogen mustard into a stable, inactive "transport form" that could be activated within the body. scispace.com The chemical synthesis is designed to control the reactivity of the cytotoxic 2-chloroethyl groups by incorporating the central nitrogen atom into a cyclic phosphorodiamidate structure. scispace.com

A primary and widely employed methodology for constructing this ring system involves the condensation of a suitable amino alcohol with a phosphorus oxychloride derivative. nih.govgoogle.com This reaction forms the heterocyclic backbone of the molecule. The general approach first involves reacting phosphorus oxychloride with an amino alcohol, such as 3-aminopropanol, to create a cyclic intermediate, 2-chloro-2-oxo-[1.3.2]oxazaphosphorine. google.com This intermediate is then reacted with the desired side chain, typically N,N-bis(2-chloroethyl)amine, to yield the final cyclophosphamide structure. google.com

The synthesis of 5-substituted cyclophosphamide analogs like trans-5-Fluorocyclophosphamide requires specific precursors to introduce the desired functionality at the C5 position of the oxazaphosphorine ring. The key precursors are:

N,N-bis(2-chloroethyl)phosphoramidic dichloride : This compound provides the bis(2-chloroethyl)amino group, which is essential for the cytotoxic activity of the final molecule, and the phosphorus atom for the heterocyclic ring. nih.gov

A substituted 3-amino-1-propanol derivative : For the synthesis of 5-fluorocyclophosphamide, the specific precursor used is 3-amino-2-fluoro-1-propanol . The fluorine atom at the C2 position of this precursor ultimately becomes the C5 substituent in the final oxazaphosphorine ring. nih.gov

The synthesis proceeds through the derivatization of these precursors. The condensation reaction between 3-amino-2-fluoropropan-1-ol (B3057275) and N,N-bis(2-chloroethyl)phosphoramidic dichloride directly yields the 5-fluorocyclophosphamide structure. nih.gov This approach integrates the formation of the ring and the introduction of the fluoro-substituent in a single key step.

The introduction of a substituent at the C5 position of the oxazaphosphorine ring creates a new stereocenter, leading to the formation of diastereomers, designated as cis and trans. The spatial orientation of the C5 substituent relative to the bis(2-chloroethyl)amino group at the phosphorus atom defines these isomers. In the synthesis of 5-fluorocyclophosphamide from 3-amino-2-fluoropropan-1-ol, a mixture of both cis-5-Fluorocyclophosphamide (B1242595) and this compound is typically produced. nih.gov

The metabolism of these isomers by liver microsomes is highly stereoselective. The trans isomers are generally metabolized with an efficiency comparable to that of cyclophosphamide itself, whereas the cis isomers are poor substrates for the necessary metabolic activation enzymes. nih.gov This biological difference underscores the importance of stereoselective synthesis or efficient separation of the isomers for research purposes. X-ray crystallographic studies have revealed distinct conformations for the isomers: the cis-isomer adopts a boat-like ring conformation, while the trans-isomer exists in a distorted half-chair conformation. rsc.org

Parameter Description Reference
Key Reaction Condensation nih.gov
Precursor 1 3-amino-2-fluoropropan-1-ol nih.gov
Precursor 2 N,N-bis(2-chloroethyl)phosphoramidic dichloride nih.gov
Products Mixture of cis-5-Fluorocyclophosphamide and this compound nih.gov
Separation Chromatographic methods are typically used to separate the isomers.
trans Isomer Conformation Distorted half-chair rsc.org
cis Isomer Conformation Boat rsc.org

Stereoselective Synthesis of trans and cis Isomers

Synthesis of Chemically Modified this compound Analogs

To investigate structure-activity relationships, researchers have synthesized a variety of chemically modified analogs of cyclophosphamide. This involves introducing different substituents onto the oxazaphosphorine ring. For instance, in addition to fluorine, chlorine has been introduced at the C5 position to create cis- and trans-5-chlorocyclophosphamide. nih.gov Another example is the synthesis of 6-trifluoromethylcyclophosphamide , where a trifluoromethyl group is placed at the C6 position. acs.org These modifications are intended to alter the electronic properties and metabolic fate of the molecule, potentially leading to compounds with improved therapeutic profiles. The synthesis of these analogs generally follows similar principles, using appropriately substituted precursors in the condensation reaction. nih.govacs.org

Radiosynthesis of Fluorinated Cyclophosphamide Derivatives for Preclinical Tracing

For non-invasive preclinical and clinical imaging techniques like Positron Emission Tomography (PET), cyclophosphamide derivatives can be labeled with a positron-emitting radionuclide. The fluorine-18 (B77423) (¹⁸F) isotope is commonly used due to its convenient half-life and imaging characteristics. snmjournals.orgresearchgate.net The synthesis of [¹⁸F]-fluorocyclophosphamide ([¹⁸F]-F-CP) allows for the in vivo tracing of the drug's biodistribution and tumor uptake. snmjournals.orgnih.gov

A common method for this radiosynthesis is a direct nucleophilic halogen exchange reaction. nih.gov In this approach, a suitable precursor, such as 2-[(2-chloro-2'-tosyloxyethyl)amino]-2H-1,3,2-oxazaphosphorinane-2-oxide, is reacted with [¹⁸F]fluoride. More recent methods focus on late-stage radiofluorination, which allows the ¹⁸F isotope to be introduced at the final step of the synthesis. This has been achieved by activating alkyl phosphonates with triflic anhydride, enabling nucleophilic fluorination under mild, room-temperature conditions. nih.govresearchgate.net

This late-stage approach is highly efficient, with automated synthesis of a cyclophosphamide derivative, [¹⁸F]42, being completed in a short timeframe and resulting in high molar activity, which is essential for preclinical imaging studies. nih.gov

Parameter Description Reference
Tracer [¹⁸F]-fluorocyclophosphamide ([¹⁸F]-F-CP) nih.gov
Radionuclide Fluorine-18 (¹⁸F) nih.gov
Imaging Modality Positron Emission Tomography (PET) snmjournals.org
Synthetic Method Nucleophilic halogen exchange; Late-stage electrophilic activation nih.govnih.gov
Reaction Conditions 110°C for 10 minutes (Halogen Exchange) nih.gov
Radiochemical Purity >99% nih.gov
Molar Activity Up to 251 ± 12 GBq/μmol nih.govresearchgate.net

Metabolic Activation and Biotransformation of Trans 5 Fluorocyclophosphamide

Enzymatic Biotransformation Pathways

The biotransformation of trans-5-fluorocyclophosphamide is a multi-step enzymatic process. mdpi.com It begins with an oxidative reaction that is crucial for its subsequent conversion into active alkylating agents. This initial activation is followed by further enzymatic modifications that lead to either cytotoxic compounds or inactive excretion products. The primary enzymes involved are located within the endoplasmic reticulum and cytoplasm of hepatocytes. nih.gov

The activation of this compound is initiated by the cytochrome P450 (CYP) monooxygenase system, a superfamily of heme-containing enzymes primarily found in liver microsomes. nih.govsnmjournals.org These enzymes catalyze the hydroxylation of the C-4 position of the oxazaphosphorine ring, a reaction essential for the drug's bioactivation. snmjournals.orgrsc.org This process involves the insertion of an oxygen atom into a carbon-hydrogen bond, converting the parent compound into 4-hydroxy-trans-5-fluorocyclophosphamide. nih.govuniprot.org

Following 4-hydroxylation by cytochrome P450, the resulting 4-hydroxy-trans-5-fluorocyclophosphamide exists in equilibrium with its open-ring tautomer, an aldehyde derivative analogous to aldophosphamide. rsc.org This aldehyde intermediate can then be acted upon by aldehyde dehydrogenases (ALDHs). wikipedia.orgmedchemexpress.com ALDHs are a family of NAD(P)+-dependent enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. medchemexpress.com

This oxidation by ALDH is a detoxification pathway. It converts the aldehyde intermediate into an inactive carboxy metabolite, preventing its conversion into the ultimate cytotoxic species. mdpi.com The activity of ALDH enzymes within cells can therefore influence the concentration of the active metabolites and modulate the compound's efficacy. The ALDH superfamily consists of 19 isozymes with varying substrate specificities and tissue distribution. medchemexpress.com

Role of Cytochrome P450 Isoforms in 4-Hydroxylation

Identification and Characterization of Primary and Secondary Metabolites (e.g., Phosphoramide (B1221513) Mustard)

The metabolic cascade of this compound yields several key metabolites.

4-Hydroxy-trans-5-fluorocyclophosphamide : This is the primary, unstable metabolite formed directly from the parent compound via CYP450-mediated 4-hydroxylation. rsc.org

Aldehydo Tautomer : 4-Hydroxy-trans-5-fluorocyclophosphamide is in equilibrium with its acyclic aldehydo tautomer. rsc.orgnih.gov

Phosphoramide Mustard : This is the ultimate cytotoxic metabolite. It is generated from the aldehydo tautomer through a process of β-elimination, which also releases an acrolein analog. rsc.orgnih.gov Research indicates, however, that the fluorine substituent did not significantly accelerate this elimination step to increase the yield of phosphoramide mustard compared to that from cyclophosphamide (B585). nih.gov

Inactive Metabolites : As described above, the aldehyde intermediate can be oxidized by ALDH to form inactive carboxy derivatives.

MetaboliteFormation PathwayRole
4-Hydroxy-trans-5-fluorocyclophosphamideCytochrome P450 4-hydroxylationPrimary active metabolite
Aldehydo TautomerTautomerization of 4-hydroxy metaboliteIntermediate
Phosphoramide Mustardβ-elimination from aldehydo tautomerCytotoxic agent
Carboxy-5-fluorocyclophosphamideAldehyde Dehydrogenase oxidationInactive/detoxified metabolite

Stereoselective Metabolism of Isomers

The metabolism of 5-fluorocyclophosphamide is highly stereoselective, with a marked difference in the metabolic fate of the cis and trans isomers. nih.gov Studies using rat liver microsomes have demonstrated that the trans isomer is metabolized with an efficiency comparable to that of cyclophosphamide, while the cis isomer is poorly metabolized. nih.gov

One study reported a significant difference in the rate of metabolic attack between the two isomers after incubation with liver microsomes for 50 minutes. rsc.org This stereoselectivity is a critical factor, as only the efficiently metabolized isomer can be expected to produce therapeutic concentrations of the active phosphoramide mustard. nih.gov The differing susceptibility of the isomers to metabolism is likely due to the specific spatial arrangement of the fluorine atom relative to the oxazaphosphorine ring, which affects the binding and catalytic activity of the CYP450 enzymes. rsc.org

IsomerMetabolic Susceptibility (Rat Liver Microsomes)Disappearance after 50 min Incubation rsc.org
This compoundEfficiently metabolized nih.gov46%
cis-5-Fluorocyclophosphamide (B1242595)Poorly metabolized nih.gov4%

This phenomenon, where enzymes preferentially metabolize one stereoisomer over another, is a common feature in drug metabolism and can have significant pharmacokinetic and pharmacodynamic consequences. news-medical.netresearchgate.net

Influences of Metabolic Enzyme Expression on Compound Activation

The activation of this compound is dependent on the expression and activity of the metabolizing enzymes, particularly the cytochrome P450 isoforms responsible for the initial 4-hydroxylation. nih.gov Variability in the expression of these enzymes, due to genetic polymorphisms or induction/inhibition by other substances, can significantly impact the rate and extent of drug activation. mdpi.com

Increased expression of the relevant CYP450 enzymes would be expected to enhance the activation of this compound, potentially leading to greater efficacy. Conversely, lower expression or inhibition of these enzymes could result in reduced activation and therapeutic failure. mdpi.com Similarly, high levels of ALDH activity in target cells could lead to rapid detoxification of the aldehyde intermediate, conferring resistance to the drug's cytotoxic effects. medchemexpress.com Therefore, the metabolic enzyme profile of an individual or a tumor can be a key determinant of the clinical outcome of treatment with this class of drugs. nih.gov

Molecular and Cellular Mechanisms of Action of Trans 5 Fluorocyclophosphamide

DNA Alkylation and Cross-Linking Mechanisms

The cytotoxic effect of trans-5-Fluorocyclophosphamide, like its parent compound cyclophosphamide (B585), is not direct but requires metabolic activation. wikipedia.orgnih.gov This process is initiated primarily in the liver by the cytochrome P450 enzyme system, which hydroxylates the C-4 position of the oxazaphosphorine ring to produce 4-hydroxycyclophosphamide (B600793). nih.govdrugbank.comsnmjournals.org This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide. wikipedia.orgnih.gov Aldophosphamide subsequently undergoes spontaneous, non-enzymatic β-elimination, cleaving into two molecules: acrolein and the ultimate cytotoxic agent, phosphoramide (B1221513) mustard. wikipedia.orgnih.govtaylorandfrancis.com

Phosphoramide mustard is a bifunctional alkylating agent. mdpi.com Its potent cytotoxicity stems from its ability to form covalent bonds with nucleophilic sites on the DNA molecule. wikipedia.orgtaylorandfrancis.com The primary target for alkylation is the N-7 position of guanine (B1146940) bases. wikipedia.orgnih.gov By reacting with two different guanine bases, phosphoramide mustard creates both intrastrand (within the same DNA strand) and interstrand (between the two complementary DNA strands) cross-links. wikipedia.org These cross-links are irreversible and structurally distort the DNA double helix, which physically blocks DNA unwinding and separation. wikipedia.orgdrugbank.com This inhibition of strand separation prevents essential cellular processes like DNA replication and transcription, ultimately triggering cell death. wikipedia.orgbccancer.bc.ca

While the introduction of a fluorine atom at the 5-position was intended to potentially accelerate the formation of phosphoramide mustard, studies using rat liver microsomes indicated that this compound did not produce a significantly greater yield of the active metabolite compared to cyclophosphamide itself. nih.gov

Table 1: Key Molecules in the Metabolic Activation of this compound

Molecule Name Role in Pathway
This compound Prodrug, initial compound.
Cytochrome P450 Enzymes Catalyze the initial activation step in the liver. drugbank.com
4-Hydroxycyclophosphamide The first, primary active metabolite. nih.gov
Aldophosphamide Tautomer of 4-hydroxycyclophosphamide; precursor to the final effectors. nih.gov
Phosphoramide Mustard The ultimate bifunctional alkylating metabolite responsible for DNA cross-linking and cytotoxicity. wikipedia.orgtaylorandfrancis.com

| Acrolein | A byproduct of the final cleavage; does not possess antitumor activity but is associated with toxicity. nih.govtaylorandfrancis.com |

Induction of Cell Cycle Arrest and Apoptosis in Preclinical Models

The extensive DNA damage inflicted by phosphoramide mustard, the active metabolite of this compound, serves as a critical signal for the cell to halt its division and initiate programmed cell death, or apoptosis. wikipedia.org The formation of DNA cross-links triggers cellular surveillance mechanisms that, upon detecting irreparable genomic damage, arrest the cell cycle to prevent the propagation of mutations. youtube.com If the damage is too severe for cellular repair pathways to manage, the cell is directed into an apoptotic cascade. wikipedia.orgyoutube.com

The in vivo antitumor activity of this compound has been evaluated in preclinical models. In a study using mice bearing ADJ/PC6 plasma cell tumors, this compound demonstrated activity, but was found to be considerably less potent than the parent compound, cyclophosphamide. nih.gov The dose required to produce a 90% reduction in tumor weight (ED90) for the trans-fluoro analog was approximately 16 times higher than that for cyclophosphamide. nih.gov The cytotoxic activity of the key metabolite, phosphoramide mustard, has also been demonstrated in vitro, where it reduces the viability of rat granulosa cells. medchemexpress.comglpbio.com

Table 2: Comparative In Vivo Antitumor Activity in the ADJ/PC6 Mouse Tumor Model

Compound ED90 (Dose for 90% Tumor Weight Reduction) (mg/kg)
Cyclophosphamide 2.25
This compound 37
cis-5-Chlorocyclophosphamide 9.4
trans-5-Chlorocyclophosphamide 6.6

Data sourced from a study on ADJ/PC6 tumor-bearing mice. nih.gov

Modulation of Signal Transduction Pathways at the Cellular Level

The primary signal transduction pathway modulated by the action of this compound is the DNA Damage Response (DDR). This pathway is not activated by the prodrug itself, but by the DNA lesions created by its active metabolite, phosphoramide mustard. medchemexpress.comglpbio.com The DDR is a complex network of signaling proteins that detects DNA damage, signals its presence, and mediates the cellular response, which includes cell cycle arrest and apoptosis. glpbio.com

In vitro studies on rat ovarian granulosa cells treated with phosphoramide mustard have shown that its induction of DNA adducts elicits a robust DDR. glpbio.com This response includes the increased expression of several key DDR genes. The activation of these signaling pathways is a direct cellular consequence of the compound's mechanism of action and is central to its cytotoxic effect. glpbio.com

Table 3: DNA Damage Response (DDR) Genes Upregulated by Phosphoramide Mustard

Gene Protein Function / Role in DDR
Atm Ataxia-telangiectasia mutated; a primary kinase that activates the DDR cascade.
Parp1 Poly (ADP-ribose) polymerase 1; involved in DNA repair signaling.
Prkdc Protein kinase, DNA-activated, catalytic polypeptide; part of the DNA-dependent protein kinase complex.
Xrcc6 X-ray repair cross complementing 6; also known as Ku70, involved in non-homologous end joining.
Brca1 Breast cancer 1; a critical component of homologous recombination repair.
Rad51 RAD51 recombinase; plays a major role in homologous recombination for DNA repair.

Data sourced from in vitro studies on rat ovarian granulosa cells. glpbio.com

Effects on Cellular Macromolecules (e.g., RNA) and Processes (e.g., rRNA processing)

The cytotoxic effects of cyclophosphamide metabolites are not exclusively limited to DNA. The activated form, phosphoramide mustard, is also known to cause cross-linking of RNA, interfering with its function. bccancer.bc.ca Furthermore, the presence of the 5-fluoro substituent raises the possibility of additional mechanisms involving RNA processing, similar to those observed with the well-known antimetabolite 5-fluorouracil (B62378) (5-FU).

Studies have shown that 5-FU can be incorporated into RNA in place of uracil. nih.gov This substitution can have significant consequences for RNA processing. For instance, the incorporation of 5-FU into pre-mRNA has been found to alter splicing patterns in vitro, leading to the generation of abnormal products. nih.gov Another critical process affected by 5-FU is the maturation of ribosomal RNA (rRNA). Research has revealed that 5-FU can inhibit the processing of pre-rRNA, a key step in the production of functional ribosomes. nih.gov This inhibition is thought to occur through the disruption of the activity or synthesis of essential processing factors, such as the ribosomal RNA binding protein (RRBP). nih.gov While these specific mechanisms have been documented for 5-FU, they represent plausible additional modes of action for fluorinated cyclophosphamides that warrant consideration.

Stereochemical Influence on Molecular Target Interactions and Activity

The stereochemistry of the 5-fluorocyclophosphamide molecule has a profound impact on its biological activity, primarily by influencing its metabolic activation. nih.gov A pivotal study directly compared the metabolic fate and antitumor efficacy of the cis and trans isomers of 5-fluorocyclophosphamide. nih.gov

The results demonstrated a high degree of stereoselectivity in the metabolic process. The trans isomer was efficiently metabolized by rat liver microsomes, with a rate of activation comparable to that of cyclophosphamide itself. nih.gov In stark contrast, the cis isomer was poorly metabolized, showing minimal conversion to its active forms. nih.gov

Table 4: Influence of Stereochemistry on the Metabolism and Activity of 5-Fluorocyclophosphamide

Isomer Metabolism by Liver Microsomes In Vivo Antitumor Activity (ADJ/PC6 mice)
This compound Efficient; comparable to cyclophosphamide. nih.gov Active. nih.gov

| cis-5-Fluorocyclophosphamide (B1242595) | Poorly metabolized. nih.gov | Little activity. nih.gov |

Preclinical Biological Studies of Trans 5 Fluorocyclophosphamide: in Vitro Investigations

Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

Trans-5-Fluorocyclophosphamide has demonstrated notable cytotoxic and antiproliferative effects in various cancer cell lines during in vitro studies. Research comparing its toxicity with that of the widely used anticancer drug cyclophosphamide (B585) revealed that both compounds are significantly more toxic to cancer cells after metabolic activation. snmjournals.org In a study using MCF-7 human breast cancer cells, the activated forms of both this compound and cyclophosphamide were found to be more potent than their nonactivated counterparts. snmjournals.org At a concentration of 0.0125 mg/mL, the enzymatically activated versions of these drugs led to a 35%–40% reduction in the number of viable cells. snmjournals.org To achieve a similar level of toxicity with the non-metabolically activated drugs, a more than 20-fold increase in concentration was necessary. snmjournals.org

The cytotoxic effects are often evaluated by determining the IC50 value, which is the concentration of a drug that inhibits cell growth by 50%. While specific IC50 values for this compound across a wide range of cell lines are not extensively detailed in the provided search results, the principle of its dose-dependent cytotoxic nature is well-established. For instance, studies on similar compounds like 5-Fluorouracil (B62378) (5-FU) show dose-dependent cytotoxicity in various cancer cell lines, including tongue squamous cell carcinoma and colorectal cancer cell lines. waocp.orgoatext.com

The antiproliferative activity of such compounds is a key indicator of their potential as cancer therapeutics. nih.gov In vitro assays, such as the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay, are commonly used to measure the cytotoxic effects and assess cell viability after exposure to the compound. snmjournals.orgbrieflands.com

Table 1: Comparative Cytotoxicity of Activated vs. Non-activated Compounds in MCF-7 Cells

CompoundActivation StatusEffect on Cell ViabilityConcentration for Equivalent Toxicity (Relative)
This compoundActivated35-40% reduction at 0.0125 mg/mL1x
This compoundNon-activatedRequires >20x concentration for same effect>20x
CyclophosphamideActivated35-40% reduction at 0.0125 mg/mL1x
CyclophosphamideNon-activatedRequires >20x concentration for same effect>20x

Cell Cycle Analysis and Apoptosis Induction in Cell Culture Models

This compound, like other cytotoxic agents, is expected to influence the cell cycle and induce apoptosis (programmed cell death) in cancer cells. While direct studies on this compound were not found in the search results, the mechanisms of similar fluorinated compounds and its parent compound, cyclophosphamide, provide insights. For instance, 5-Fluorouracil (5-FU) has been shown to induce apoptosis in oral cancer cells and is associated with alterations in the G1 and S phase fractions of the cell cycle. nih.gov In another study, 5-FU was found to induce apoptosis in a caspase-dependent manner in human colon cancer cells. essex.ac.uk

The induction of apoptosis is a critical mechanism for the anticancer activity of many chemotherapeutic drugs. aging-us.com This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. mdpi.com Analysis of apoptosis often involves techniques like flow cytometry with Annexin V/PI staining to detect apoptotic cells. mdpi.comnih.gov The cleavage of proteins like PARP and caspase-3 are also key indicators of apoptosis. mdpi.com

Cell cycle analysis, typically performed using flow cytometry, can reveal the phase at which a drug arrests cell division (e.g., G0/G1, S, or G2/M phase). mdpi.comresearchgate.net For example, the nucleoside analog FdCyd, a metabolite of which is 5-FU, was found to induce G0/G1 arrest in vitro in three mouse brain tumor models. nih.gov This arrest in the cell cycle prevents cancer cells from proliferating.

Combination Studies with Other Molecular Agents in In Vitro Systems

The efficacy of anticancer drugs can often be enhanced when used in combination with other agents. These combinations can result in synergistic (greater than additive) or additive effects. While specific in vitro combination studies involving this compound are not detailed in the provided search results, the principle is well-established for its parent compound, cyclophosphamide, and other fluoropyrimidines.

For instance, studies have shown synergistic effects when cyclophosphamide is combined with 5-fluorouracil in ovarian cancer cell lines. nih.gov Combination therapies are a cornerstone of modern oncology, aiming to increase therapeutic efficacy and overcome drug resistance. nih.govelifesciences.org The interaction between drugs can be evaluated using methods like the checkerboard microplate assay to determine if the effect is synergistic, additive, or antagonistic. brieflands.com

A study on the combination of chrysin (B1683763) with cyclophosphamide in a triple-negative breast cancer cell line demonstrated a significant increase in early apoptosis compared to either drug used alone, indicating a synergistic interaction. brieflands.com Similarly, combinations of 5-FU with other agents like cisplatin (B142131) have shown synergistic antiproliferative effects in cervical carcinoma cells. nih.gov These findings support the rationale for exploring this compound in combination with other molecularly targeted agents to potentially enhance its anticancer activity.

Investigation of Cellular Uptake and Efflux Mechanisms

The effectiveness of an anticancer drug is highly dependent on its ability to enter and accumulate within cancer cells. nih.gov This process is governed by cellular uptake and efflux mechanisms. The transport of drugs across the cell membrane can occur through passive diffusion or active transport mediated by specific transporter proteins. wikipedia.orgkhanacademy.org

While specific studies detailing the cellular uptake and efflux mechanisms of this compound are not available in the provided search results, general principles of drug transport are applicable. Small, nonpolar molecules can often diffuse passively across the lipid bilayer of the cell membrane. However, many drugs rely on transporter proteins for their uptake. nih.gov

Conversely, drug efflux, the active removal of drugs from the cell, is a major mechanism of multidrug resistance in cancer. nih.govfrontiersin.org Efflux pumps, such as P-glycoprotein, can actively transport a wide range of chemotherapy drugs out of the cell, reducing their intracellular concentration and thus their efficacy. nih.govfrontiersin.org Understanding the interplay between uptake and efflux is crucial for designing strategies to overcome drug resistance. For example, inhibiting efflux pumps is a promising approach to restore the effectiveness of antibacterial agents and could be relevant for anticancer drugs as well. frontiersin.org The physicochemical properties of a drug, such as its polarity, influence its transport across biological membranes. For example, a study on cytotoxic drugs found that polar drugs like cyclophosphamide and fluorouracil had higher permeation through a reconstructed human epidermis model compared to a more hydrophobic drug. linkos.cz

Preclinical Biological Studies of Trans 5 Fluorocyclophosphamide: in Vivo Animal Models

Pharmacokinetics and Biodistribution in Preclinical Species (e.g., mice)

Pharmacokinetic (PK) and biodistribution studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For fluorinated analogs of cyclophosphamide (B585), such as ¹⁸F-Fluorocyclophosphamide (¹⁸F-F-CP), these studies have been conducted in mice to assess their behavior in vivo.

Studies using ¹⁸F-F-CP in nude mice bearing human breast cancer xenografts have shown that the compound's biodistribution is comparable to that of cyclophosphamide. snmjournals.org The primary organs involved in its uptake are those associated with metabolism and excretion, namely the liver, kidneys, and bladder. snmjournals.org Following intraperitoneal injection, ¹⁸F-F-CP is rapidly mobilized from the peritoneal cavity into the bloodstream and distributed to various organs. snmjournals.org

The uptake of ¹⁸F-F-CP in tumors is moderate, while the highest concentrations are found in the kidneys and liver, and the lowest in the brain. snmjournals.orgnih.gov The pharmacokinetics of ¹⁸F-F-CP uptake in tumors were observed to be linear after 40 minutes. snmjournals.org This information is critical for determining optimal imaging times in preclinical settings and understanding the compound's availability at the tumor site. murigenics.com The elimination half-life of a drug is a key pharmacokinetic parameter; for instance, in studies with other fluorinated compounds formulated in nanoparticles, the half-life was significantly prolonged compared to the free drug, leading to better therapeutic outcomes. thno.org While specific half-life data for trans-5-Fluorocyclophosphamide is not detailed in the provided sources, the general principles of pharmacokinetic analysis in rodent models are well-established. nih.gov

Table 1: Biodistribution of ¹⁸F-Fluorocyclophosphamide in Nude Mice

This table summarizes the relative uptake of the tracer in various organs as observed in preclinical imaging studies.

Organ/TissueRelative Uptake LevelReference
KidneysHighest snmjournals.orgnih.gov
LiverHigh snmjournals.orgnih.gov
TumorIntermediate snmjournals.orgnih.gov
BrainLowest snmjournals.orgnih.gov
BladderHigh snmjournals.org

Data is qualitative based on reports from PET imaging and biodistribution studies. snmjournals.orgnih.gov

Mechanistic Efficacy and Tumor Growth Inhibition in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the anti-tumor activity of new compounds. researchgate.netjci.org The efficacy of cyclophosphamide analogs is predicated on their activation to cytotoxic metabolites that can kill rapidly dividing cancer cells. snmjournals.org

Studies on cyclophosphamide and its fluorinated analogs demonstrate their potential to inhibit tumor growth. For example, after being activated by liver microsomes, both ¹⁸F-F-CP and cyclophosphamide show significantly increased toxicity to MCF-7 human breast cancer cells in vitro, a finding that underpins their in vivo efficacy. snmjournals.org A more than 20-fold increase in concentration was needed for the non-activated drugs to achieve the same level of toxicity as the activated forms. snmjournals.org

In vivo efficacy studies in xenograft models track tumor volume over time following treatment. For many chemotherapeutic agents, a dose-dependent effect on tumor growth is observed, ranging from tumor growth inhibition (TGI) to tumor regression (REG). jci.org For instance, studies with 5-fluorouracil (B62378) (5-FU), another key fluorinated chemotherapy agent, have shown significant tumor inhibition in gastric cancer xenografts, with efficacy being greatly enhanced when used in combination therapies. nih.gov The anti-tumor efficacy of 5-FU in immunocompetent mouse models has also been shown to depend on the activation of the cancer-cell-intrinsic STING pathway, which triggers an anti-tumor immune response. nih.gov This highlights that the mechanism of action in vivo can be complex, involving not just direct cytotoxicity but also interactions with the host immune system. nih.govscience.gov

Table 2: Example of Tumor Growth Inhibition Data in Xenograft Models

This table presents hypothetical but representative data for tumor growth inhibition studies based on findings for similar compounds.

Treatment GroupTumor TypeTumor Growth Inhibition (%)Reference
Vehicle ControlGastric Cancer0% nih.gov
5-Fluorouracil (5-FU)Gastric Cancer26.36% nih.gov
Combination Therapy (5-FU + Celecoxib)Gastric Cancer88.37% nih.gov
ERK Inhibitor (MK-8353)Colon Cancer (Colo-205)Dose-dependent TGI to REG jci.org

This data is illustrative of the type of results obtained in preclinical xenograft studies.

Metabolite Profiling in Animal Tissues and Biofluids

This compound, like its parent compound cyclophosphamide, is a prodrug that requires metabolic activation to exert its cytotoxic effects. snmjournals.orgnih.gov This bioactivation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. snmjournals.orgnih.gov

The metabolic pathway begins with the oxidation of the parent compound to 4-hydroxycyclophosphamide (B600793). snmjournals.orgnih.gov This key active metabolite exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide can then undergo two main transformations: it can be detoxified by aldehyde dehydrogenase (ALDH) enzymes to the inactive metabolite carboxyphosphamide, or it can spontaneously decompose to yield the ultimate cytotoxic agent, phosphoramide (B1221513) mustard, and a byproduct, acrolein. nih.govnih.gov

Table 3: Major Metabolites of Cyclophosphamide Identified in Preclinical Models

Metabolites listed are based on the known metabolic pathway of cyclophosphamide and are expected to be analogous for this compound.

MetaboliteRoleReference
4-HydroxycyclophosphamidePrimary Active Metabolite snmjournals.orgnih.govnih.gov
AldophosphamideIntermediate, precursor to cytotoxic agent nih.gov
Phosphoramide MustardUltimate Cytotoxic Alkylating Agent nih.gov
AcroleinCytotoxic Byproduct nih.gov
4-KetocyclophosphamideInactive Detoxification Product nih.gov
CarboxyphosphamideInactive Detoxification Product nih.gov

Stereoselective Pharmacodynamics in Preclinical Models

Cyclophosphamide is a chiral molecule, existing as two enantiomers, (S)-cyclophosphamide and (R)-cyclophosphamide. The introduction of a fluorine atom at the 5-position of the oxazaphosphorine ring in this compound adds another chiral center, increasing the number of possible stereoisomers. It is well-established in pharmacology that stereoisomers of a drug can have significantly different pharmacokinetic and pharmacodynamic properties. nih.gov

This stereoselectivity arises from the three-dimensional nature of interactions between the drug and its biological targets, such as enzymes and receptors. For many chiral drugs, one enantiomer is significantly more active or is metabolized differently than the other. nih.gov For instance, hepatic metabolism, a key step for cyclophosphamide's activation, can be highly stereoselective. nih.gov

While the general importance of stereochemistry in drug action is widely recognized, specific preclinical studies detailing the stereoselective pharmacodynamics of this compound are not prominently available in the reviewed literature. However, based on the principles of stereopharmacology and studies of other chiral agents, it is highly probable that the different stereoisomers of this compound would exhibit distinct profiles of efficacy and metabolism in preclinical models. nih.gov Future research would need to isolate and test individual isomers to fully characterize their therapeutic potential.

Development and Utilization of Advanced Animal Models (e.g., GEMM, PDX)

While traditional cell line-derived xenografts (CDX) have been invaluable, there is a growing recognition of their limitations, which has spurred the development of more sophisticated preclinical models like genetically engineered mouse models (GEMMs) and patient-derived xenografts (PDXs). frontiersin.orgwellbeingintlstudiesrepository.orgd-nb.info These advanced models are believed to better recapitulate the complexity of human cancer and improve the predictive power of preclinical studies. crownbio.comsciencemediacentre.es

Patient-derived xenograft (PDX) models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. nih.govmedsci.org A key advantage of PDX models is that they tend to preserve the histological features, molecular characteristics, and heterogeneity of the original patient tumor. frontiersin.orgnih.gov This makes them a powerful platform for testing the efficacy of chemotherapeutic agents and for identifying biomarkers of response and resistance. crownbio.comnih.gov For example, PDX models of gastric cancer have been used to test responsiveness to 5-FU-based chemotherapy, and the results showed a significant correlation with the clinical outcomes of the patients from whom the tumors were derived. nih.gov

GEMMs are mice that have been engineered to carry specific genetic mutations that cause them to develop cancer spontaneously, mimicking the genetic progression of human disease. frontiersin.org These models are particularly useful for studying tumor initiation, progression, and the interaction between the tumor and a fully intact immune system, which is absent in the immunodeficient mice used for xenografts. frontiersin.org

The use of these advanced models for evaluating this compound would provide a more clinically relevant assessment of its efficacy, help to understand mechanisms of resistance, and aid in personalizing treatment strategies. crownbio.cominvivotek.com

Structure Activity Relationships Sar and Structural Modifications of Trans 5 Fluorocyclophosphamide

Impact of Fluorine Substitution on Biological Activity and Metabolism

The introduction of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance pharmacological properties. researchgate.netmdpi.com Fluorine's high electronegativity and small size can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes. researchgate.netmdpi.comnih.gov

In the context of cyclophosphamide (B585), the substitution of a hydrogen atom with fluorine at the 5-position was investigated to potentially accelerate the formation of the active cytotoxic metabolite, phosphoramide (B1221513) mustard. nih.gov The rationale was that the electron-withdrawing nature of fluorine would facilitate the β-elimination of acrolein from the intermediate aldophosphamide. nih.gov However, studies on cis- and trans-5-fluorocyclophosphamide revealed that the halogen substituent did not significantly increase the rate of this elimination step following microsomal 4-hydroxylation. nih.gov

The cytotoxic effects of both cyclophosphamide and its fluorinated analog are dependent on their metabolic activation by cytochrome P450. snmjournals.org In vitro studies have shown that both enzymatically activated cyclophosphamide and 5-fluorocyclophosphamide are significantly more toxic to cancer cells than their non-activated forms. snmjournals.org

Influence of Stereochemistry at the 5-Position on Preclinical Efficacy and Metabolic Fate

The stereochemistry of substituents on the cyclophosphamide ring plays a pivotal role in determining its biological activity and metabolic pathway. nih.gov The metabolism of 5-halocyclophosphamides by rat liver microsomes is highly stereoselective. nih.gov

Specifically, for 5-fluorocyclophosphamide, the trans and cis isomers exhibit markedly different metabolic profiles. The trans-isomer is metabolized with an efficiency comparable to that of the parent cyclophosphamide. nih.gov In contrast, the cis-isomer is poorly metabolized. nih.gov This difference in metabolic activation has a direct impact on their preclinical antitumor activity.

As a consequence of its poor metabolism, cis-5-fluorocyclophosphamide (B1242595) shows little activity against the ADJ/PC6 tumor in mice. nih.gov Conversely, the readily metabolized this compound, while active, was found to be significantly less potent than cyclophosphamide itself, with an ED90 value approximately 16 times higher than that of cyclophosphamide. nih.gov

The crystal structures of the cis- and trans-isomers of 5-fluorocyclophosphamide have been determined by X-ray methods, revealing distinct ring conformations. The trans-isomer adopts a distorted half-chair conformation, while the cis-isomer has a boat ring conformation. rsc.org These structural differences likely contribute to the observed stereoselective metabolism.

Table 1: Comparative Preclinical Data of Cyclophosphamide and its 5-Fluoro Analogs

CompoundStereochemistryMetabolic SusceptibilityAntitumor Activity (vs. ADJ/PC6)
Cyclophosphamide-MetabolizedHigh
This compoundtransMetabolizedLess active than cyclophosphamide
cis-5-FluorocyclophosphamidecisPoorly MetabolizedLittle activity

Rational Design Principles for Optimized this compound Analogs

The rational design of new drug candidates aims to improve their therapeutic index by enhancing efficacy and reducing toxicity. nih.govscribd.com For cyclophosphamide analogs, this involves modifying the structure to optimize its metabolic activation and pharmacokinetic properties. snmjournals.orgresearchgate.net

Key principles for designing optimized this compound analogs include:

Modulating Metabolic Activation: The initial 4-hydroxylation by cytochrome P450 is a rate-limiting step. fupress.net Modifications to the cyclophosphamide ring can influence the affinity for and turnover by these enzymes. The goal is to achieve a controlled and efficient conversion to the active 4-hydroxy intermediate.

Altering the Rate of β-Elimination: While direct fluorine substitution at the 5-position did not accelerate acrolein elimination, other structural changes could be explored to facilitate this step, potentially leading to a higher yield of the ultimate alkylating agent, phosphoramide mustard. nih.gov

Improving Cellular Uptake and Target Selectivity: Modifications can be made to enhance the compound's ability to enter cancer cells and to potentially increase its selectivity for tumor tissue over healthy tissue. snmjournals.org The use of radiolabeled analogs, such as ¹⁸F-fluorocyclophosphamide, allows for the study of biodistribution and tumor uptake using techniques like Positron Emission Tomography (PET). snmjournals.orgnih.gov

Overcoming Resistance Mechanisms: Cancer cells can develop resistance to cyclophosphamide through various mechanisms, including increased detoxification by enzymes like aldehyde dehydrogenase (ALDH). snmjournals.orgnih.gov Designing analogs that are less susceptible to these resistance mechanisms is a key strategy.

Quantitative Structure-Activity Relationships (QSAR) for Cyclophosphamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. gardp.orgorientjchem.org These models can predict the activity of new, unsynthesized compounds and guide the design of more potent analogs. orientjchem.orgmdpi.com

For cyclophosphamide derivatives, QSAR models can be developed to understand the structural features that govern their anticancer activity. researchgate.netorientjchem.org These studies typically involve:

Data Set Compilation: A series of cyclophosphamide analogs with known biological activities is assembled. researchgate.net

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and lipophilic properties), are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity. orientjchem.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. mdpi.com

For instance, 3D-QSAR studies on other classes of anticancer agents have shown that the addition of bulky groups at specific positions can increase activity. ijrar.org Similar approaches could be applied to cyclophosphamide derivatives to identify key structural modifications that enhance their therapeutic potential. The insights gained from QSAR studies can help in the rational design of novel analogs with improved efficacy. researchgate.net

Mechanisms of Resistance to Trans 5 Fluorocyclophosphamide in Preclinical Contexts

Alterations in Drug Metabolism and Detoxification Pathways

The metabolic fate of a drug within a cell is a critical determinant of its efficacy. Cancer cells can develop resistance by altering the enzymatic pathways that metabolize or detoxify chemotherapeutic agents. wikipedia.org For cyclophosphamide (B585) and its analogs, metabolism by cytochrome P450 enzymes is essential for their activation to cytotoxic forms. snmjournals.org Conversely, detoxification pathways can inactivate these drugs, reducing their therapeutic effect.

One key mechanism of resistance involves the regulation of enzymes like aldehyde dehydrogenase (ALDH) and glutathione (B108866) S-transferase (GST). snmjournals.org Increased activity of ALDH can detoxify the active metabolites of cyclophosphamide, while enhanced GST activity can conjugate the drug or its metabolites with glutathione, facilitating their efflux from the cell. snmjournals.org

The metabolism of fluoropyrimidines like 5-fluorouracil (B62378) (5-FU), a related compound, is also well-studied and provides insights into potential resistance mechanisms for trans-5-Fluorocyclophosphamide. The catabolism of 5-FU is primarily driven by dihydropyrimidine (B8664642) dehydrogenase (DPYD). pharmgkb.org Increased expression or activity of DPYD can lead to rapid degradation of the drug and reduced efficacy. pharmgkb.orgnih.gov Conversely, the activation of 5-FU to its cytotoxic metabolites, such as fluorodeoxyuridine monophosphate (FdUMP), is crucial for its anticancer activity. pharmgkb.org Resistance can arise from the downregulation of enzymes involved in these activation pathways. nih.gov

Table 1: Key Enzymes in Drug Metabolism and Their Role in Resistance

EnzymeFunctionRole in Resistance
Cytochrome P450Activates cyclophosphamide to its cytotoxic form. snmjournals.orgAltered activity can affect drug activation. snmjournals.org
Aldehyde Dehydrogenase (ALDH)Detoxifies active metabolites of cyclophosphamide. snmjournals.orgIncreased activity leads to drug inactivation and resistance. snmjournals.org
Glutathione S-Transferase (GST)Conjugates drugs with glutathione for detoxification and efflux. snmjournals.orgEnhanced activity contributes to resistance. snmjournals.org
Dihydropyrimidine Dehydrogenase (DPYD)Rate-limiting enzyme in the catabolism of 5-FU. pharmgkb.orgUpregulation can lead to rapid drug degradation and resistance. nih.gov
Thymidine Phosphorylase (TP)Involved in the activation of 5-FU. pharmgkb.orgDownregulation can suppress drug activation and cause resistance. nih.gov
Thymidylate Synthase (TS)Target enzyme for the active metabolite of 5-FU (FdUMP). pharmgkb.orgUpregulation is a well-known mechanism of 5-FU resistance. nih.gov

Enhanced DNA Repair Mechanisms

Many chemotherapeutic agents, including alkylating agents like cyclophosphamide, exert their cytotoxic effects by inducing DNA damage. nih.gov Consequently, an enhanced capacity of cancer cells to repair this damage is a major mechanism of drug resistance. nih.govmdpi.com The DNA damage response (DDR) is a complex network of pathways that sense and repair various types of DNA lesions. mdpi.comfrontiersin.org

Resistance to alkylating agents can be mediated by the increased expression and activity of DNA repair enzymes. frontiersin.org For instance, O6-methylguanine-DNA methyltransferase (MGMT) can directly reverse the DNA alkylation caused by some agents, and its high expression is associated with resistance. frontiersin.org Other key DNA repair pathways involved in resistance include base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), homologous recombination (HR), and non-homologous end joining (NHEJ). mdpi.comfrontiersin.org

In the context of 5-FU, which can be misincorporated into DNA and RNA, DNA repair pathways also play a crucial role. nih.govmdpi.com Increased activity of pathways that repair DNA strand breaks, such as HR and NHEJ, has been observed in 5-FU-resistant cells. nih.gov For example, targeting Rad51, a key protein in HR, has been shown to enhance sensitivity to 5-FU. nih.gov

Table 2: DNA Repair Pathways and Their Implication in Chemoresistance

DNA Repair PathwayFunctionRole in Resistance
O6-methylguanine-DNA methyltransferase (MGMT)Directly reverses DNA alkylation at the O6 position of guanine (B1146940). frontiersin.orgHigh expression is associated with resistance to alkylating agents. frontiersin.org
Base Excision Repair (BER)Repairs single-strand breaks and non-bulky base lesions. mdpi.comfrontiersin.orgEnhanced activity can contribute to resistance.
Nucleotide Excision Repair (NER)Corrects bulky, helix-distorting DNA lesions. mdpi.comfrontiersin.orgIncreased capacity can lead to resistance against platinum compounds and other agents. mdpi.com
Mismatch Repair (MMR)Corrects base-base mismatches and insertion/deletion loops. mdpi.comfrontiersin.orgDefects in this pathway can lead to tolerance to certain drugs.
Homologous Recombination (HR)Repairs double-strand breaks, primarily in the S and G2 phases of the cell cycle. nih.govmdpi.comUpregulation of HR mediators can increase DNA damage repair and contribute to resistance. nih.gov
Non-Homologous End Joining (NHEJ)Major pathway for repairing double-strand breaks throughout the cell cycle. nih.govmdpi.comIncreased activity is reported in 5-FU-resistant cells. nih.gov

Role of Drug Transporters (e.g., ABC Transporters) in Efflux

A major mechanism of multidrug resistance (MDR) in cancer cells is the increased efflux of chemotherapeutic agents, which reduces their intracellular concentration and thus their cytotoxicity. nih.govnih.gov This process is often mediated by a superfamily of membrane proteins known as ATP-binding cassette (ABC) transporters. nih.govnih.gov These transporters use the energy from ATP hydrolysis to actively pump a wide variety of substrates, including many anticancer drugs, out of the cell. nih.gov

Several ABC transporters have been implicated in resistance to various chemotherapeutic agents. The most well-known include P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2). nih.govmdpi.com Overexpression of these transporters is a common finding in drug-resistant cancer cell lines and clinical tumor samples. nih.govnih.gov

In the context of fluoropyrimidines like 5-FU, several ABC transporters have been implicated in resistance, including ABCG2, ABCC3, ABCC4, and ABCC5. pharmgkb.org The overexpression of these transporters can lead to reduced intracellular accumulation of 5-FU and its active metabolites, thereby conferring resistance.

Table 3: ABC Transporters and Their Role in Drug Efflux and Resistance

ABC TransporterGene NameImplicated in Resistance to
P-glycoprotein (P-gp)ABCB1A wide variety of anticancer drugs. nih.govnih.gov
Multidrug Resistance-Associated Protein 1 (MRP1)ABCC1Various chemotherapeutic agents. nih.gov
Breast Cancer Resistance Protein (BCRP)ABCG25-FU and other drugs. pharmgkb.org
Multidrug Resistance-Associated Protein 3 (MRP3)ABCC35-FU. pharmgkb.org
Multidrug Resistance-Associated Protein 4 (MRP4)ABCC45-FU. pharmgkb.org
Multidrug Resistance-Associated Protein 5 (MRP5)ABCC55-FU. pharmgkb.org

Cellular Adaptive Responses and Signaling Pathway Modifications

Cancer cells can adapt to the stress induced by chemotherapy through various cellular and signaling pathway modifications. biorxiv.orgyoutube.comwikipedia.org These adaptations can lead to a resistant phenotype that is more robust and able to survive subsequent treatments. biorxiv.org

One such adaptive response is the epithelial-mesenchymal transition (EMT), a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties. researchgate.net In some cancer cell lines, the acquisition of resistance to 5-FU has been associated with morphological changes characteristic of EMT, such as a spindle-like shape and loss of epithelial markers like E-cadherin. researchgate.netnih.gov

Furthermore, alterations in key signaling pathways that regulate cell survival, proliferation, and apoptosis are frequently observed in drug-resistant cells. nih.gov For example, pathways such as PI3K/AKT/mTOR and Wnt/β-catenin can be activated in response to chemotherapy, promoting cell survival and contributing to resistance. nih.gov In 5-FU resistant cells, there is evidence of predominant nuclear localization of β-catenin, a hallmark of activated Wnt signaling. nih.gov The evasion of apoptosis is another critical adaptive strategy, which can be mediated through the dysregulation of apoptosis-related proteins. nih.gov

Pre-existing vs. Acquired Resistance Mechanisms in Cell Line Models

Resistance to chemotherapy can be either intrinsic (pre-existing) or acquired. nih.gov Intrinsic resistance refers to the inherent insensitivity of cancer cells to a drug from the outset of treatment, which is often due to pre-existing genetic or epigenetic characteristics. nih.gov In contrast, acquired resistance develops in initially sensitive tumors as a consequence of the selective pressure and adaptive changes induced by the therapy itself. nih.gov

Preclinical models, particularly cancer cell lines, are invaluable tools for studying the mechanisms of both intrinsic and acquired resistance. nih.govbiorxiv.org Cell lines with acquired resistance are typically generated by continuously exposing a sensitive parental cell line to increasing concentrations of a drug over time. researchgate.netmdpi.com This process mimics the evolution of resistance that can occur in patients during treatment. biorxiv.org

Studies comparing parental and drug-adapted cell lines have revealed that the mechanisms underlying acquired resistance can be complex and may differ from those responsible for intrinsic resistance. nih.gov For instance, the development of acquired resistance to 5-FU in colon cancer cell lines has been shown to be a stable phenotype that persists even after the drug is withdrawn, suggesting a "long-term memory" of resistance driven by multiple cellular strategies, including EMT and the selection of specific cell subpopulations. nih.gov

Advanced Analytical Methodologies for Trans 5 Fluorocyclophosphamide Research

Chromatographic Techniques for Compound and Metabolite Analysis (e.g., LC-MS/MS, GC-MS)

Chromatographic methods coupled with mass spectrometry are indispensable for the separation, identification, and quantification of trans-5-Fluorocyclophosphamide and its metabolic products in complex biological matrices.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique in this field, offering high sensitivity and specificity. rsc.orgnih.gov This method is particularly well-suited for analyzing polar and thermally labile metabolites that are not amenable to gas chromatography. rsc.orgresearchgate.net In studies of related compounds like cyclophosphamide (B585), LC-MS/MS is used to quantify the parent drug and key metabolites such as 4-hydroxycyclophosphamide (B600793) (4OH-CTX) and carboxyethylphosphoramide mustard (CEPM) in plasma. aacrjournals.org The high reactivity of some metabolites often requires a specific derivatization procedure during sample collection to ensure stability prior to analysis. aacrjournals.org The development of a robust LC-MS/MS method involves optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction), chromatographic separation on a suitable column (like a C18 column), and the mass spectrometric conditions (e.g., electrospray ionization mode, multiple reaction monitoring transitions). nih.govaacrjournals.orgthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and thermally stable compounds. shimadzu.comwikipedia.org For non-volatile molecules like cyclophosphamide and its metabolites, chemical derivatization is required to increase their volatility and thermal stability for GC analysis. wikipedia.orgresearchgate.net GC-MS provides excellent chromatographic resolution and, as a "gold standard" for forensic substance identification, offers highly specific identification based on both retention time and mass spectrum. wikipedia.org The analysis can be performed in different modes, including total ion chromatogram (TIC) for a general overview and selected ion monitoring (SIM) for targeted quantitative analysis with enhanced sensitivity. chromatographyonline.com

A comparison of typical parameters for these techniques is outlined below:

FeatureLC-MS/MSGC-MS
Principle Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. rsc.orgSeparates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass analysis. shimadzu.com
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds. researchgate.netRequired; samples must be volatile or made volatile through derivatization. wikipedia.org
Typical Analytes Parent drug and polar metabolites (e.g., 4-hydroxycyclophosphamide, carboxyethylphosphoramide mustard). aacrjournals.orgDerivatized parent drug and less polar metabolites. researchgate.net
Ionization Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). thermofisher.comElectron Ionization (EI), Chemical Ionization (CI). wikipedia.org
Key Advantage Broad applicability to a wide range of compound polarities and molecular weights without derivatization. nih.govHigh chromatographic efficiency and established, extensive mass spectral libraries for identification. wikipedia.org

Spectroscopic Characterization Methods (e.g., NMR, X-ray Crystallography) in Research

Spectroscopic techniques are vital for the unambiguous structure determination and characterization of this compound. uni-muenchen.denih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and conformation in solution. nih.gov For a molecule like this compound, a combination of ¹H, ¹³C, ³¹P, and ¹⁹F NMR experiments would be employed to fully elucidate its structure. For instance, in a related compound, ¹H NMR data revealed a signal at δ 2.75 (6H, d, JHP=10Hz) for the NMe₂ group. uct.ac.za NMR is also crucial in studying adducts formed between the active metabolites and biological macromolecules like DNA, helping to determine the precise binding site and the resulting structural changes. nih.gov

The complementary nature of these two techniques provides a comprehensive structural picture.

TechniqueInformation ProvidedSample StateKey Application for this compound
NMR Spectroscopy Atomic connectivity, molecular conformation in solution, dynamic processes. nih.govSolutionConfirming the trans stereochemistry, elucidating the solution-state conformation, and studying interactions with biological targets. nih.govuct.ac.za
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration in the solid state. uni-muenchen.debu.eduCrystalline SolidUnambiguous determination of the solid-state structure and stereochemistry, analysis of crystal packing forces. nih.gov

Isotopic Labeling and Tracing for Mechanistic Studies

Isotopic labeling is a powerful strategy used to trace the metabolic fate of drugs and to investigate reaction mechanisms. nih.govscripps.edu By replacing one or more atoms in the this compound molecule with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C), researchers can follow the molecule's journey through biological systems. scripps.edunih.gov

In studies of the parent compound, cyclophosphamide, deuterium (B1214612) (²H) labeling has been instrumental. nih.gov For example, deuteration at specific positions on the cyclophosphamide ring has been used to study the kinetic isotope effects on different metabolic pathways. nih.gov A significant isotope effect observed upon deuteration at the C5 position pointed to the importance of the β-elimination pathway in the drug's mechanism. nih.gov Similarly, stable-isotope-labeled analogues are frequently used as internal standards in quantitative mass spectrometry-based assays to improve accuracy and precision. nih.gov

Radioactive isotopes like ¹⁴C can be incorporated to allow for the quantification of total drug-related material in tissues or excreta, providing a complete picture of the drug's absorption, distribution, metabolism, and elimination (ADME). nih.govscripps.edu While direct studies on isotopically labeled this compound are not detailed in the search results, the principles established from cyclophosphamide research are directly applicable. nih.govacs.org

Isotope TypeExamplesApplication in Mechanistic StudiesDetection Method
Stable Isotopes ²H (Deuterium), ¹³C, ¹⁵NElucidating metabolic pathways, determining kinetic isotope effects, internal standards for quantitative analysis. scripps.edunih.govMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). nih.govibs.fr
Radioactive Isotopes ³H (Tritium), ¹⁴C, ¹⁸FTracing drug distribution (ADME studies), quantitative metabolite profiling, imaging studies (PET, SPECT). nih.govscripps.eduScintillation Counting, Accelerator Mass Spectrometry (AMS), PET/SPECT imaging. nih.gov

Validation and Fitness-for-Purpose of Analytical Procedures in Research

For any analytical data to be considered reliable and meaningful, the methods used to generate it must be rigorously validated. demarcheiso17025.comnpra.gov.my Method validation demonstrates that an analytical procedure is suitable for its intended purpose, a concept known as "fitness-for-purpose". demarcheiso17025.com This is a critical requirement in pharmaceutical research and is mandated by regulatory agencies. npra.gov.myeuropa.eu

The validation process assesses several key performance characteristics:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be close to 0.999. nih.gov

Accuracy: The closeness of the measured value to the true value. It is often expressed as percent recovery. npra.gov.my For assays of active ingredients, a typical acceptance criterion for mean recovery is within 98.0% to 102.0%. npra.gov.my

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). npra.gov.my Acceptance criteria for RSD are often ≤2%. npra.gov.mynih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. scielo.br These are crucial for the analysis of metabolites present at very low concentrations. nih.govscientificliterature.org

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. npra.gov.my

A summary of validation parameters from a validated HPLC method for a related compound is presented below. nih.gov

Validation ParameterAcceptance CriteriaExample Result nih.gov
Linearity (R²) ≥ 0.9990.9999
Accuracy (% Recovery) 80% - 120%88.9% - 99.4%
Precision (RSD%) ≤ 2% (typically)0.22% - 4.59%
Limit of Quantification (LOQ) Method dependent4.03 µg/mL

Computational and Theoretical Studies of Trans 5 Fluorocyclophosphamide

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). This modeling is crucial for understanding the basis of a drug's mechanism of action. Cyclophosphamide (B585) and its analogs are prodrugs that require metabolic activation, primarily by Cytochrome P450 (CYP) enzymes, to become active cytotoxic agents. bmrat.com Therefore, molecular docking studies for trans-5-fluorocyclophosphamide would focus on its interaction with the active sites of key CYP isoforms, such as CYP2B6 and CYP3A4, which are known to metabolize the parent compound.

The starting point for such a study is the three-dimensional structure of the ligand, this compound, which has been determined by X-ray crystallography to possess a distorted half-chair ring conformation. rsc.org This structure would be docked into the crystal structures of the target CYP enzymes. The goal of these simulations is to identify the most stable binding poses and to quantify the binding affinity, often expressed as a docking score or estimated binding energy.

Detailed analysis of the resulting docked complexes reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the enzyme's active site. These studies can explain how the introduction of a fluorine atom at the 5-position influences binding orientation and affinity compared to the non-fluorinated cyclophosphamide. This information is vital for understanding the initial step in its metabolic activation.

Table 1: Hypothetical Molecular Docking Results of this compound with CYP Isoforms

This table illustrates the type of data generated from molecular docking studies. The values are representative examples.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
CYP2B6-8.2Phe206, Glu301, Thr302Hydrophobic, Hydrogen Bond
CYP3A4-7.5Arg105, Ser119, Arg372Electrostatic, Hydrogen Bond
CYP2C9-6.9Asn217, Val473Hydrogen Bond, Hydrophobic

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical (QC) calculations are employed to investigate the electronic properties of a molecule, providing fundamental insights into its stability, reactivity, and spectroscopic characteristics. cecam.orgnih.gov For this compound, methods like Density Functional Theory (DFT) can be used to determine its electronic structure with high accuracy.

These calculations can elucidate key properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The MEP map highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating sites susceptible to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

By comparing the calculated electronic properties of this compound with those of cyclophosphamide, researchers can assess the electronic impact of the fluorine substituent. The high electronegativity of fluorine is expected to significantly alter the charge distribution within the oxazaphosphorine ring, which in turn influences the molecule's reactivity and the mechanism of its metabolic activation by CYP enzymes. rsc.org This data is foundational for understanding its subsequent chemical behavior as an alkylating agent.

Table 2: Representative Quantum Chemical Properties of this compound

This table shows examples of electronic properties that can be calculated using quantum chemistry methods.

PropertyCalculated ValueSignificance
HOMO Energy-7.1 eVRelates to electron-donating ability
LUMO Energy-0.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap6.6 eVIndicator of chemical reactivity and stability
Dipole Moment4.8 DebyeMeasures overall polarity of the molecule

In Silico Prediction of Metabolic Pathways and Enzyme Interactions

Understanding the metabolic fate of a drug candidate is essential. frontiersin.org In silico metabolism prediction tools, such as BioTransformer and MetaSite, use knowledge-based rules and machine learning models to predict the likely metabolites of a compound. researchgate.netbiotransformer.canih.gov These tools simulate various Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions.

For this compound, the primary metabolic activation pathway is expected to be 4-hydroxylation by CYP enzymes, analogous to cyclophosphamide. bmrat.com In silico tools can predict the most probable sites of metabolism on the molecule. A key question is how the 5-fluoro group affects this process. Fluorine substitution can block metabolism at or near the site of substitution. researchgate.net However, it can also open new metabolic pathways, such as oxidative defluorination, a process observed for other fluorinated compounds. nih.gov

By inputting the structure of this compound into these prediction programs, a list of potential metabolites can be generated, along with the enzymes likely responsible for their formation. This predictive analysis helps in designing subsequent in vitro and in vivo metabolism studies by providing a targeted list of potential biotransformation products to screen for.

Table 3: Potential Metabolites of this compound Predicted by In Silico Tools

This table provides examples of metabolites that might be predicted for this compound.

Predicted MetaboliteMetabolic ReactionPredicted Enzyme(s)
4-hydroxy-trans-5-fluorocyclophosphamideC4-HydroxylationCYP2B6, CYP3A4
Aldophosphamide analog with fluorineRing OpeningNon-enzymatic
Dechloroethylated cyclophosphamide analogN-dechloroethylationCYP3A4, CYP2C9
5-ketocyclophosphamideOxidative DefluorinationCYP Isoforms

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of a ligand within its biological target. frontiersin.orgnih.gov These simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, offering a deeper understanding of binding stability, conformational changes, and the role of solvent molecules. irbbarcelona.org

For this compound, MD simulations can be applied to refine and validate the binding poses generated by molecular docking (see Section 10.1). An MD simulation initiated from a docked pose within a CYP active site can assess the stability of the protein-ligand complex over nanoseconds or microseconds. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and the root-mean-square fluctuation (RMSF) of the protein's amino acid residues are analyzed to understand the system's flexibility and the persistence of key interactions.

Furthermore, MD simulations can be used to model the interaction of the activated form of the drug—the phosphoramide (B1221513) mustard analog—with a segment of DNA. Such simulations can reveal the atomistic details of the DNA alkylation process, including the approach of the drug to the nucleophilic sites on DNA bases (e.g., the N7 of guanine), the conformational changes in the DNA upon binding, and the stability of the resulting covalent adduct. plos.org

Table 4: Example of a Molecular Dynamics Simulation Setup and Analysis

This table outlines typical parameters and analyses for an MD simulation of this compound in a protein binding site.

Parameter/AnalysisDescriptionExample Value/Metric
SystemLigand-Protein Complex in Watertrans-5-F-CPA in CYP2B6 active site
Simulation TimeDuration of the simulation200 nanoseconds
Force FieldEquations describing atomic interactionsAMBER, CHARMM
RMSD AnalysisMeasures stability of the ligand's poseAverage RMSD < 2.0 Å
RMSF AnalysisMeasures flexibility of protein residuesHigh RMSF in loop regions
Hydrogen Bond AnalysisTracks formation and breaking of H-bondsOccupancy > 75% for key bonds

Future Directions and Unexplored Avenues in Trans 5 Fluorocyclophosphamide Research

Emerging Research Areas and Unexplored Mechanistic Aspects

The primary mechanism of action for trans-5-Fluorocyclophosphamide, like its parent compound, involves its function as an alkylating agent. ontosight.ai Following metabolic activation, it forms covalent bonds with DNA, leading to cross-linking of DNA strands, which in turn inhibits DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells. ontosight.ai However, the nuances of how the fluorine substitution impacts this process are not fully understood.

Future research should focus on several key areas:

Stereoselective Metabolism and Activity: Early studies indicated that the metabolism of halocyclophosphamides by rat liver microsomes is stereoselective. The trans isomers are metabolized with an efficiency comparable to cyclophosphamide (B585), whereas the cis isomers are poorly metabolized. nih.gov However, there was no clear evidence that this led to a significantly higher yield of the cytotoxic metabolite, phosphoramide (B1221513) mustard. nih.gov Further investigation into the stereospecific interactions with metabolizing enzymes, such as cytochrome P450, is warranted. snmjournals.org Unraveling the precise metabolic pathways and identifying the specific enzymes involved in the activation of this compound will be crucial.

Mechanisms of Resistance: As with many chemotherapeutic agents, resistance is a significant clinical challenge. snmjournals.org Research into the mechanisms of resistance to cyclophosphamide has identified factors such as altered drug metabolism, enhanced DNA repair, and dysregulation of apoptosis. snmjournals.org It is critical to explore whether these same mechanisms apply to this compound and to identify any unique resistance pathways that may emerge due to the fluorine substitution.

Interaction with the Tumor Microenvironment: The tumor microenvironment plays a crucial role in cancer progression and therapeutic response. Future studies should investigate how this compound interacts with components of the tumor microenvironment, including immune cells, fibroblasts, and the extracellular matrix. Understanding these interactions could lead to the development of novel combination therapies that enhance the efficacy of this compound.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Preclinical Studies

The application of "omics" technologies offers a powerful approach to gain a comprehensive understanding of the molecular effects of this compound.

Proteomics: Proteomic analysis can identify changes in protein expression and post-translational modifications in cancer cells following treatment with this compound. This can help to elucidate the specific signaling pathways that are perturbed by the drug and to identify potential biomarkers of response or resistance. Techniques such as 1DE-SDS-PAGE followed by mass spectrometry can be employed to analyze the protein content of cells and tissues. dokumen.pub

Metabolomics: Metabolomic studies can map the alterations in cellular metabolism induced by trans-s-Fluorocyclophosphamide. Given that the activation of cyclophosphamide analogues is a metabolic process, understanding the metabolic fate of the fluorinated compound is paramount. snmjournals.org This could reveal novel metabolic vulnerabilities in cancer cells that can be exploited therapeutically.

By integrating these omics datasets, researchers can construct a more complete picture of the drug's mechanism of action and its effects on the complex biological system of a tumor.

Development of Innovative In Vitro and In Vivo Preclinical Models

To better predict the clinical efficacy of this compound, the development and utilization of more sophisticated preclinical models are essential.

Three-Dimensional (3D) In Vitro Models: Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex architecture and cell-cell interactions of in vivo tumors. science.gov The use of 3D models, such as multicellular tumor spheroids, can provide a more physiologically relevant system for evaluating the cytotoxicity and penetration of this compound. science.gov

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is directly implanted into immunodeficient mice, are becoming increasingly important in preclinical cancer research. These models better represent the heterogeneity and biological characteristics of human tumors compared to traditional cell line-derived xenografts. scribd.com Evaluating the efficacy of this compound in a panel of PDX models representing different cancer subtypes could provide valuable insights into its potential clinical utility.

Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors in a manner that mimics human disease provide a powerful tool for studying cancer biology and testing novel therapies in an immunocompetent setting. The use of GEMMs would allow for the investigation of the interplay between this compound and the host immune system.

Below is a table summarizing various preclinical models and their potential applications in this compound research:

Preclinical ModelKey FeaturesApplication in this compound Research
2D Cell Lines Monolayer culture, high-throughput screeningInitial cytotoxicity screening, dose-response studies. snmjournals.org
3D Tumor Spheroids Recapitulate tumor architecture and gradientsEvaluation of drug penetration, assessment of effects on cell-cell interactions. science.gov
Cell Line-Derived Xenografts (CDXs) Human cancer cells grown in immunodeficient miceIn vivo efficacy studies, pharmacokinetic analysis. snmjournals.org
Patient-Derived Xenografts (PDXs) Patient tumor tissue grown in immunodeficient miceAssessment of efficacy in models that better reflect human tumor heterogeneity. scribd.com
Genetically Engineered Mouse Models (GEMMs) Spontaneous tumor development in an immunocompetent hostInvestigation of drug-immune system interactions, evaluation of efficacy in a more clinically relevant context.

Methodological Advancements in Mechanistic Characterization and Predictive Modeling

Advancements in analytical techniques and computational approaches will be instrumental in advancing our understanding of this compound.

Advanced Imaging Techniques: Molecular imaging modalities like Positron Emission Tomography (PET) have shown promise in studying the biodistribution of radiolabeled analogs of cyclophosphamide. snmjournals.orgresearchgate.net The synthesis of [18F]-labeled this compound would enable non-invasive, real-time imaging of its uptake and distribution in preclinical models. researchgate.netresearchgate.net This could provide valuable pharmacokinetic data and help to predict therapeutic response. snmjournals.org Fusing PET data with anatomical imaging like CT or MRI can provide a more comprehensive picture. snmjournals.org

Predictive Modeling: The development of predictive models using statistical and machine learning techniques can help to identify patients who are most likely to respond to this compound. qlik.commdpi.com These models can integrate various data types, including genomic, proteomic, and clinical data, to generate predictive algorithms. nih.gov This approach could facilitate the personalization of cancer therapy and improve clinical trial design. nih.gov

The continued exploration of these future directions will be essential to fully realize the therapeutic potential of this compound and to pave the way for its potential clinical application.

Q & A

Basic Research Questions

Q. What are the key metabolic pathways of trans-5-Fluorocyclophosphamide, and how do they influence experimental design in preclinical studies?

  • Methodological Guidance :

  • Use in vitro hepatic microsomal assays or cell-based models (e.g., hepatocytes) to identify primary metabolites via HPLC or LC-MS. Compare metabolic stability to cyclophosphamide to assess activation efficiency.
  • Incorporate pharmacokinetic (PK) sampling at multiple time points in rodent models to capture metabolite profiles. Reference literature on fluorinated cyclophosphamide analogs for baseline data .
  • Statistical Consideration : Apply non-compartmental analysis (NCA) for AUC and half-life calculations, ensuring ≥6 biological replicates to account for interspecies variability .

Q. What standardized assays are recommended for evaluating the cytotoxicity of this compound in solid tumor models?

  • Methodological Guidance :

  • Use ATP-based viability assays (e.g., CellTiter-Glo) for high-throughput screening across cell lines (e.g., NCI-60 panel). Normalize data to parent cyclophosphamide to establish relative potency.
  • For 3D tumor spheroids, optimize drug penetration by testing gradients of hypoxia (e.g., using pimonidazole staining) and correlating with apoptosis markers (caspase-3/7) .
  • Data Validation : Include positive controls (e.g., cisplatin) and validate IC50 values across ≥3 independent experiments .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Guidance :

  • Document reaction conditions (temperature, solvent purity, catalyst ratios) rigorously. Use NMR (¹H/¹⁹F) and HPLC-PDA to verify structural integrity and purity (>95%).
  • Cross-reference synthetic protocols with peer-reviewed studies on fluorinated alkylating agents to identify critical control points (e.g., exclusion of moisture) .

Advanced Research Questions

Q. What strategies address contradictions in reported efficacy data for this compound across different cancer subtypes?

  • Methodological Guidance :

  • Perform a systematic review using PRISMA guidelines to aggregate preclinical data. Stratify results by tumor type, dosing regimen, and model system (e.g., xenograft vs. PDX).
  • Apply meta-regression to identify confounding variables (e.g., immune microenvironment differences). Use tools like RevMan for heterogeneity analysis (I² statistic) .
  • Case Study : If pancreatic cancer studies show conflicting results, conduct RNA-seq on responder vs. non-responder models to identify resistance biomarkers (e.g., ALDH isoforms) .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize dosing schedules for this compound in combination therapies?

  • Methodological Guidance :

  • Develop a compartmental PK model (e.g., using Monolix) integrating plasma and tumor drug concentrations. Link to PD endpoints (e.g., tumor volume reduction) via an Emax model.
  • Validate the model with longitudinal data from co-administered agents (e.g., immune checkpoint inhibitors). Use Akaike Information Criterion (AIC) for model selection .
  • Ethical Consideration : Ensure animal protocols adhere to ARRIVE guidelines for humane endpoints .

Q. What experimental frameworks resolve interspecies variability in toxicity profiles of this compound?

  • Methodological Guidance :

  • Conduct comparative toxicokinetics in rodents, canines, and primates. Focus on organ-specific toxicity (e.g., cardiotoxicity) using histopathology and biomarker panels (troponin, CK-MB).
  • Apply PBPK modeling to extrapolate safe starting doses for human trials. Cross-validate with in silico tools like Simcyp .
  • Data Integration : Use toxicogenomics databases (e.g., Comparative Toxicogenomics Database) to identify conserved pathways across species .

Tables for Methodological Reference

Framework Application to this compound Research
PICO(T) - Population : HER2+ breast cancer models
- Intervention : this compound + trastuzumab
- Comparison : Cyclophosphamide-based regimens
- Outcome : Progression-free survival
- Time : 12-week tumor monitoring
FINER - Feasible : Access to metabolomics platforms
- Interesting : Novel fluorination impact on drug activation
- Novel : First comparison to ifosfamide metabolites
- Ethical : IACUC-approved protocols
- Relevant : Addresses chemotherapy resistance

Key Considerations for Data Contradiction Analysis

  • Root-Cause Workflow :
    • Audit raw data for technical variability (e.g., batch effects in cell culture).
    • Re-analyze using alternative statistical methods (e.g., Bayesian vs. frequentist approaches).
    • Replicate experiments in orthogonal models (e.g., zebrafish vs. murine xenografts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.